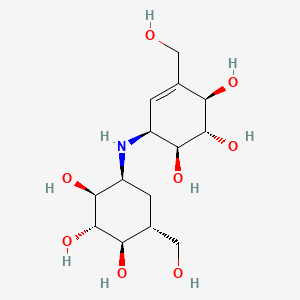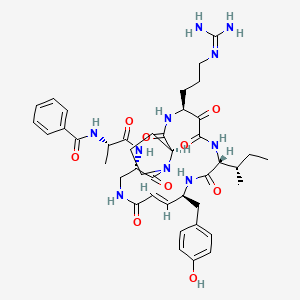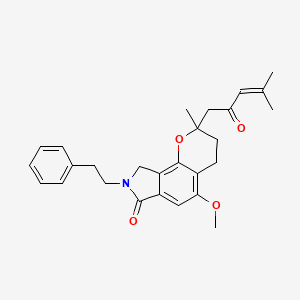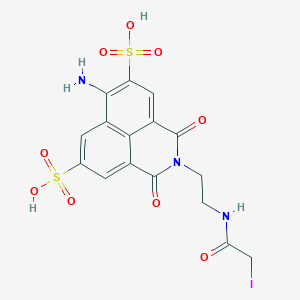![molecular formula C20H27N3O4 B1246705 (1S,6S,7R,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B1246705.png)
(1S,6S,7R,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,6S,7R,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone is a natural product found in Aspergillus with data available.
Scientific Research Applications
Crystal and Molecular Structure
- The research on compounds with similar structural features, like the study of the crystal structure of N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide, reveals insights into the planarity and perpendicular orientation of certain molecular segments. These structural properties play a significant role in the formation of three-dimensional supramolecular architectures through π–π stacking and hydrogen bonding (Nicolas-Gomez, Martínez-Otero, & Dorazco‐González, 2014).
Stereoselective Synthesis and Cycloadditions
- Stereoselective synthesis is a key focus in the development of compounds with similar frameworks. For example, the stereoselective [4+2] cycloadditions of tetrazines to certain spiro compounds result in novel heterocyclic derivatives. These reactions emphasize the importance of exocyclic double bonds in the formation of complex molecular structures (Grošelj, Meden, Stanovnik, & Svete, 2007).
Spirocyclic Compounds in Biosynthesis
- Investigation into the biosynthesis of natural products like pyrroindomycins reveals the formation of spiro-linked tetramate moieties. This process involves enzymatic Dieckmann cyclization, highlighting the significance of spirocyclic structures in natural product synthesis (Wu, Wu, Qu, & Liu, 2012).
Spirocyclic Compounds in Material Science
- Spirocyclic compounds also find applications in material science. For example, the molecular and crystalline structures of spiro pyrrolidines and related compounds have been studied for their potential in forming polyfunctional materials. These investigations are crucial for understanding the properties and applications of these materials in various fields (Aldoshin, 2005).
Quantum Chemical Investigations
- Quantum chemical studies of spiroheterocyclic compounds provide valuable insights into their formation mechanisms. Such studies help in understanding the chemo-, regio-, and stereoselectivities of these complex molecular structures, which are crucial for drug development and other applications (Pipim, Tia, & Adei, 2021).
properties
Product Name |
(1S,6S,7R,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone |
|---|---|
Molecular Formula |
C20H27N3O4 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(1S,6S,7R,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone |
InChI |
InChI=1S/C20H27N3O4/c1-11-6-13(24)23-10-19-9-18(8-14(25)21(4)15(18)26)17(2,3)12(19)7-20(11,23)16(27)22(19)5/h11-12H,6-10H2,1-5H3/t11-,12-,18-,19+,20+/m0/s1 |
InChI Key |
YAYKUKWEFJDSJG-CQTZQYROSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)N2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C |
Canonical SMILES |
CC1CC(=O)N2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C |
synonyms |
16-keto-aspergillimide 16-ketoaspergillimide SB 202327 SB-202327 SB202327 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



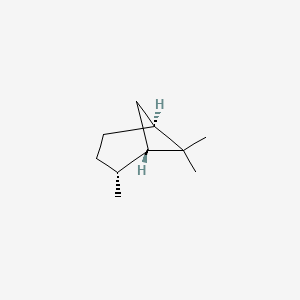
![(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1246624.png)
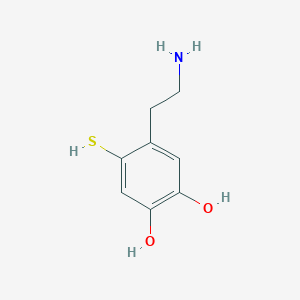
![[(2R,4Z,7Z)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]trideca-4,7-dien-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1246626.png)
![N-[2-[[3-[[(3R)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide](/img/structure/B1246627.png)


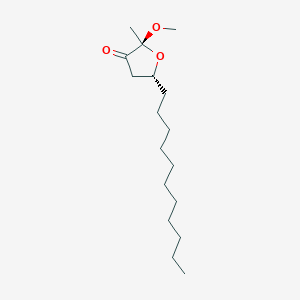
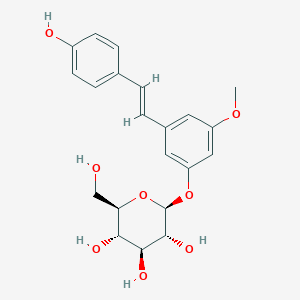
![methyl 2-[(3S,4S,6R)-4,6-diethyl-6-[(E)-2-[(2R,3R)-3-ethyloxiran-2-yl]but-1-enyl]dioxan-3-yl]acetate](/img/structure/B1246634.png)
